molecular formula C11H16N2O2 B13361563 (3R,4R)-4-((3-Hydroxy-4-methylphenyl)amino)pyrrolidin-3-ol

(3R,4R)-4-((3-Hydroxy-4-methylphenyl)amino)pyrrolidin-3-ol

Cat. No.: B13361563
M. Wt: 208.26 g/mol
InChI Key: SIVANCDAAFLKRO-MWLCHTKSSA-N
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Description

(3R,4R)-4-((3-Hydroxy-4-methylphenyl)amino)pyrrolidin-3-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring substituted with a hydroxy group and an amino group attached to a hydroxy-methylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-((3-Hydroxy-4-methylphenyl)amino)pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxy-4-methylbenzaldehyde and ®-pyrrolidine-3-ol.

    Formation of Schiff Base: The aldehyde group of 3-hydroxy-4-methylbenzaldehyde reacts with the amino group of ®-pyrrolidine-3-ol to form a Schiff base under mild acidic conditions.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon (Pd/C) to achieve the reduction step efficiently.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-((3-Hydroxy-4-methylphenyl)amino)pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be further reduced to modify the functional groups, using agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of fully reduced amines or alcohols.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

(3R,4R)-4-((3-Hydroxy-4-methylphenyl)amino)pyrrolidin-3-ol has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Organic Synthesis: Used as a chiral building block in the synthesis of complex organic molecules.

    Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of (3R,4R)-4-((3-Hydroxy-4-methylphenyl)amino)pyrrolidin-3-ol involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in the body, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-((3-Hydroxyphenyl)amino)pyrrolidin-3-ol: Lacks the methyl group on the phenyl ring.

    (3R,4R)-4-((4-Methylphenyl)amino)pyrrolidin-3-ol: Lacks the hydroxy group on the phenyl ring.

Uniqueness

    Structural Features: The presence of both hydroxy and methyl groups on the phenyl ring provides unique steric and electronic properties.

    Reactivity: The combination of functional groups allows for diverse chemical transformations and interactions.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

(3R,4R)-4-(3-hydroxy-4-methylanilino)pyrrolidin-3-ol

InChI

InChI=1S/C11H16N2O2/c1-7-2-3-8(4-10(7)14)13-9-5-12-6-11(9)15/h2-4,9,11-15H,5-6H2,1H3/t9-,11-/m1/s1

InChI Key

SIVANCDAAFLKRO-MWLCHTKSSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N[C@@H]2CNC[C@H]2O)O

Canonical SMILES

CC1=C(C=C(C=C1)NC2CNCC2O)O

Origin of Product

United States

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